molecular formula C16H12N4S2 B12342634 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

Cat. No.: B12342634
M. Wt: 324.4 g/mol
InChI Key: GEQLEAIGHATRHM-UHFFFAOYSA-N
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Description

3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional benzyl and dithione groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Ring: The quinazoline ring is often formed through a condensation reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Dithione Group: The dithione group is typically introduced through a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, hydrazine derivatives, anthranilic acid derivatives.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazoloquinazolines.

Scientific Research Applications

3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring fused to a thiadiazine ring.

    1,2,4-Triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A compound with a triazole ring fused to a thiadiazole ring.

Uniqueness

3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to its specific combination of functional groups and ring systems. The presence of both benzyl and dithione groups, along with the triazoloquinazoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H12N4S2

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzyl-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione

InChI

InChI=1S/C16H12N4S2/c21-14-12-8-4-5-9-13(12)17-15-19(16(22)18-20(14)15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)

InChI Key

GEQLEAIGHATRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)NN3C2=NC4=CC=CC=C4C3=S

Origin of Product

United States

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